N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide
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Overview
Description
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is a complex organic compound with a unique structure that combines a piperidine ring, a chlorophenyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and the piperidine derivative.
Attachment of the Pyrazole Moiety: The pyrazole ring is synthesized separately and then coupled with the piperidine-chlorophenyl intermediate through a nucleophilic substitution reaction.
Final Acetamide Formation: The final step involves the acylation of the intermediate with N-methylacetamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways
Properties
IUPAC Name |
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN4O/c1-17-14-18(2)27(24-17)16-22(28)25(3)15-20-9-12-26(13-10-20)11-8-19-4-6-21(23)7-5-19/h4-7,14,20H,8-13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQMOCMZNKRHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)CC2CCN(CC2)CCC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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